molecular formula C14H17F3N4O4 B14471209 N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-2,6-dimethylpiperidin-1-amine CAS No. 65131-00-2

N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-2,6-dimethylpiperidin-1-amine

Cat. No.: B14471209
CAS No.: 65131-00-2
M. Wt: 362.30 g/mol
InChI Key: QHQFEXYQFRNKCM-UHFFFAOYSA-N
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Description

N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-2,6-dimethylpiperidin-1-amine is a complex organic compound characterized by the presence of nitro, trifluoromethyl, and piperidine groups. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-2,6-dimethylpiperidin-1-amine typically involves multiple stepsThe final step involves the formation of the piperidine ring under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and fluorination processes, followed by purification steps to ensure the desired purity and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-2,6-dimethylpiperidin-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields corresponding amines .

Scientific Research Applications

N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-2,6-dimethylpiperidin-1-amine has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-2,6-dimethylpiperidin-1-amine exerts its effects involves interactions with specific molecular targets. The nitro and trifluoromethyl groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-2,6-dimethylpiperidin-1-amine is unique due to the presence of both nitro and trifluoromethyl groups on the aromatic ring, combined with a piperidine moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

65131-00-2

Molecular Formula

C14H17F3N4O4

Molecular Weight

362.30 g/mol

IUPAC Name

N-[2,6-dinitro-4-(trifluoromethyl)phenyl]-2,6-dimethylpiperidin-1-amine

InChI

InChI=1S/C14H17F3N4O4/c1-8-4-3-5-9(2)19(8)18-13-11(20(22)23)6-10(14(15,16)17)7-12(13)21(24)25/h6-9,18H,3-5H2,1-2H3

InChI Key

QHQFEXYQFRNKCM-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1NC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])C

Origin of Product

United States

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